1-Bromo-2,4-difluorobenzene-d3
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Overview
Description
1-Bromo-2,4-difluorobenzene-d3 is a chemical compound that undergoes lithiation exclusively at the position having two adjacent halogen substituents, to yield 6-bromo-2,3-difluorobenzoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C6H3BrF2. It has a molecular weight of 196.01 g/mol . The IUPAC name for this compound is 1-bromo-2,3,5-trideuterio-4,6-difluorobenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources .
Scientific Research Applications
Organic Synthesis and Structural Studies
1-Bromo-2,4-difluorobenzene-d3 serves as a pivotal intermediate in the synthesis of various organic compounds, demonstrating the utility of halogenated benzenes in regioflexible substitution reactions. Schlosser and Heiss (2003) showcased the transformation of 1,3-difluorobenzene into a range of benzoic acids and bromobenzoic acids, illustrating the versatility of such compounds in organic synthesis. This research highlights the strategic use of halogen atoms in directing subsequent functional group transformations, a principle that can be applied to this compound derivatives (Schlosser & Heiss, 2003).
Vibrational Spectroscopy and Force Fields
The study of trisubstituted benzenes, including 1-bromo-2,4-difluorobenzene, using vibrational spectroscopy techniques like FT-IR and FT-Raman provides insight into their molecular vibrations and structural characteristics. Reddy and Rao (1994) conducted a comprehensive analysis using transferred force constants to understand the vibrational modes of such compounds. This research contributes to the understanding of molecular dynamics and the impact of halogenation on benzene rings (Reddy & Rao, 1994).
Economical Synthesis Approaches
He-ping (2005) explored cost-effective methodologies for synthesizing 1-bromo-2,4-difluorobenzene, achieving significant yields and purity. This study underscores the importance of developing efficient and scalable synthetic routes for halogenated aromatic compounds, which are crucial intermediates in pharmaceuticals, agrochemicals, and material science (He-ping, 2005).
Photodissociation and Chemical Reactions
The photodissociation behavior of bromofluorobenzenes, related to 1-bromo-2,4-difluorobenzene, has been investigated to understand the mechanisms of C-Br bond cleavage under light irradiation. Borg (2007) examined the photo-fragmentation of bromo-3,5-difluorobenzene, providing insights into the reactivity and stability of brominated aromatics under specific conditions. Such studies are relevant for understanding the environmental fate and photochemical behavior of halogenated organic compounds (Borg, 2007).
Analytical and Characterization Techniques
Liu Jian-min (2007) utilized gas chromatography-mass spectrometry (GC/MS) to analyze the products of m-difluorobenzene bromination, highlighting the selectivity and efficiency of bromination reactions. This research emphasizes the importance of advanced analytical techniques in characterizing complex mixtures and understanding chemical reaction pathways, particularly in halogenation reactions (Liu Jian-min, 2007).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Mechanism of Action
Target of Action
It’s known that this compound is a deuterium-labeled version of 1-bromo-2,4-difluorobenzene . Deuterium labeling is often used in drug development to track the distribution and metabolism of a compound within a biological system .
Mode of Action
1-Bromo-2,4-difluorobenzene-d3, being a deuterium-labeled compound, interacts with its targets in a similar manner as its non-deuterated counterpart, 1-Bromo-2,4-difluorobenzene . The presence of deuterium atoms can potentially affect the compound’s interaction with its targets due to the kinetic isotope effect . This effect can alter the rate of chemical reactions, potentially leading to changes in the compound’s pharmacokinetic and metabolic profiles .
Biochemical Pathways
It’s known that 1-bromo-2,4-difluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . This suggests that the compound may be involved in halogen-lithium exchange reactions in biochemical pathways.
Pharmacokinetics
The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles . This is due to the kinetic isotope effect, where the presence of heavier isotopes like deuterium can slow down the rate of chemical reactions .
Result of Action
As a deuterium-labeled compound, it’s primarily used as a tracer in drug development processes . The resulting effects would largely depend on the specific biological system and the nature of the non-deuterated counterpart’s interaction with its targets.
Biochemical Analysis
Biochemical Properties
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs
Cellular Effects
It is known that deuterium substitution can influence cell function
Molecular Mechanism
It is known that deuterium substitution can affect the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that deuterium substitution can affect the stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that deuterium substitution can affect the threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that deuterium substitution can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that deuterium substitution can affect its localization or accumulation .
Subcellular Localization
It is known that deuterium substitution can affect its targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-bromo-2,3,5-trideuterio-4,6-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H/i1D,2D,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHBDQZXPCTTIH-CBYSEHNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])F)Br)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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